molecular formula C20H14F3N3O4 B11073207 Benzyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Benzyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate

Cat. No.: B11073207
M. Wt: 417.3 g/mol
InChI Key: IBCWCPCOCVOGKE-UHFFFAOYSA-N
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Description

“Benzyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate” is a complex organic compound with a fascinating structure. Let’s break it down:

    Benzyl: The benzyl group (C₆H₅CH₂-) is attached to the core structure.

    4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate: This mouthful of a name describes the fused pyrazole and pyrrolo rings, along with the trifluoromethyl-substituted phenyl group and the carboxylate ester.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One possible route includes the condensation of phenylhydrazine with 1,4-cyclohexanedione monoethyleneacetal, followed by further transformations . additional synthetic methods may exist.

Reaction Conditions:: The specific reaction conditions depend on the chosen synthetic pathway. Generally, these reactions occur under controlled temperature and solvent conditions.

Industrial Production:: Industrial-scale production methods may involve modifications of the laboratory-scale synthesis. Optimization for yield, safety, and cost-effectiveness is crucial.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the carbonyl groups or other functional moieties.

    Substitution: Substitution reactions may occur at various positions on the aromatic rings.

Common Reagents and Conditions::

    Hydrazine derivatives: Used in the initial condensation step.

    Zinc: Employed in the reduction process.

    Acids and bases: Control pH during reactions.

Major Products:: The major products depend on the specific reaction pathway. Isolated intermediates and final compounds should be characterized using spectroscopic techniques.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential drug candidates.

    Industry: Used in material science or catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have direct information on similar compounds, researchers often compare structures, reactivity, and properties to related molecules. Highlighting its uniqueness would require a detailed analysis of the literature.

Properties

Molecular Formula

C20H14F3N3O4

Molecular Weight

417.3 g/mol

IUPAC Name

benzyl 4,6-dioxo-5-[3-(trifluoromethyl)phenyl]-3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-3-carboxylate

InChI

InChI=1S/C20H14F3N3O4/c21-20(22,23)12-7-4-8-13(9-12)26-17(27)14-15(18(26)28)24-25-16(14)19(29)30-10-11-5-2-1-3-6-11/h1-9,14-15,24H,10H2

InChI Key

IBCWCPCOCVOGKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=NNC3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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